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Compound of Interest

Compound Name: Menisdaurin

Cat. No.: B15596200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Menisdaurin, a cyanogenic glycoside with potential pharmacological applications. The

information presented herein is intended to support research and development efforts by

providing key analytical data and methodologies.

Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and ultraviolet (UV) spectroscopic data for Menisdaurin. It is important to note that while some

data is publicly available, complete datasets are contained within specific peer-reviewed

publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data

A partial dataset for the ¹³C NMR spectrum of Menisdaurin is available through public

databases, with the primary literature reference being Tih, A. E., et al. (1994).[1] The spectrum

was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
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Carbon Atom Chemical Shift (δ) ppm

Data not fully available in public sources
Refer to J. Nat. Prod. 1994, 57, 971-975 for

complete data

¹H NMR Data

Detailed ¹H NMR data for Menisdaurin is not fully available in publicly accessible databases.

For a complete and assigned ¹H NMR spectrum, researchers are directed to the following key

publications:

Shirakawa, R., et al. (2019). Preparation of menisdaurigenin and related compounds.

Journal of Natural Medicines.

Tih, A. E., et al. (1994). Lanceolins A and B: Nitrile Glycoside Esters from Lophira lanceolata.

Journal of Natural Products, 57(7), 971-975.

Infrared (IR) Spectroscopy
Specific IR absorption data for Menisdaurin can be found in the aforementioned publications.

Generally, the IR spectrum of a compound like Menisdaurin would be expected to show

characteristic peaks for the following functional groups:

Functional Group Expected Absorption Range (cm⁻¹)

O-H (hydroxyl groups) 3500-3200 (broad)

C≡N (nitrile) 2260-2240

C=C (alkene) 1680-1620

C-O (glycosidic linkage, alcohols) 1300-1000

For specific peak values for Menisdaurin, please consult the primary literature.

Ultraviolet (UV) Spectroscopy
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The UV absorption maximum (λmax) for Menisdaurin is typically reported in methanolic

solution. This data is crucial for spectrophotometric analysis and quantification.

Solvent λmax (nm)

Methanol
Data not fully available in public sources. Refer

to primary literature.

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data are described in

the primary literature. The general methodologies are outlined below.

NMR Spectroscopy
NMR spectra are typically recorded on high-field NMR spectrometers (e.g., 400 MHz or higher).

Sample Preparation: A few milligrams of the purified Menisdaurin sample are dissolved in

an appropriate deuterated solvent, such as DMSO-d₆.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), are often employed for complete structural elucidation and unambiguous

assignment of proton and carbon signals.

IR Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, a

thin film, or in a suitable solvent.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
UV-Vis spectra are recorded on a UV-Vis spectrophotometer.
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Sample Preparation: A dilute solution of Menisdaurin is prepared in a UV-transparent

solvent, such as methanol or ethanol.

Data Acquisition: The absorbance is measured over a specific wavelength range, typically

from 200 to 400 nm, to determine the wavelength of maximum absorption (λmax).

Biological Activity and Potential Mechanisms
While a specific signaling pathway for Menisdaurin has not been fully elucidated, related

compounds and extracts from its source plants have demonstrated anti-inflammatory and

antiviral properties. A plausible, generalized mechanism for the anti-inflammatory activity of

such natural products involves the modulation of key inflammatory pathways.
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Caption: Generalized anti-inflammatory mechanism of action.

This diagram illustrates a potential mechanism where Menisdaurin may exert anti-

inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, which are

crucial for the production of pro-inflammatory cytokines. This is a hypothetical model based on
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the activities of similar natural products, and further research is needed to confirm the specific

molecular targets of Menisdaurin.

Conclusion
This technical guide consolidates the available spectroscopic information for Menisdaurin and

provides a framework for its further investigation. For detailed quantitative data and

experimental procedures, accessing the cited primary literature is essential. The potential

biological activities of Menisdaurin warrant further exploration to understand its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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